![molecular formula C21H21NO3S B2465355 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1903279-60-6](/img/structure/B2465355.png)

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

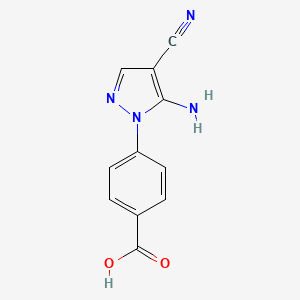

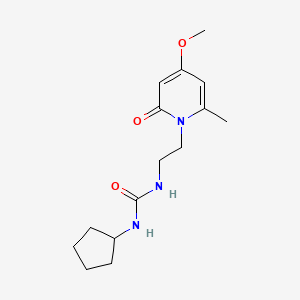

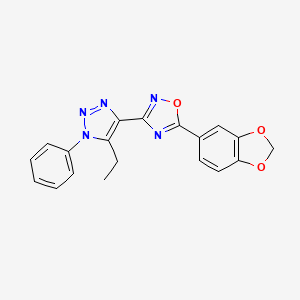

The compound is a complex organic molecule that includes a naphthalene and a benzo[b]thiophene moiety. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing a sulfur atom fused to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,3,4-tetrahydronaphthalen-1-ol and 1,2,3,4-tetrahydro-6-methoxynaphthalene moieties would contribute to the complexity of the structure.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the hydroxy and methoxy groups could make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings and functional groups could potentially result in a relatively high molecular weight .Scientific Research Applications

Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols

Research highlights the role of acid-catalyzed solvolysis in the transformation of 1-methoxy-1-methyl-1,4-dihydronaphthalene to its elimination product, demonstrating a process relevant for understanding the stability and reactivity of carbocations, potentially useful in organic synthesis and chemical engineering applications (Jia & Thibblin, 2001).

Rearrangement of Spiro[indane-1,3′-thiophene] and Spiro[naphthalene-1,3′-thiophene] Derivatives

This study introduces a new rearrangement process for spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives, leading to the formation of products with potential applications in organic chemistry and materials science (Bogdanowicz-Szwed et al., 2010).

Sigma(1) Receptor Binding and Activity

The modification of the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives explores selective binding and activity at the sigma(1) receptor, suggesting implications for the development of new pharmacological tools in neurology and psychiatry (Berardi et al., 2005).

Arylamides Hybrids for PET Radiotracers Development

This study involves the creation of arylamides hybrids from high-affinity σ2 receptor ligands for the development of PET radiotracers, indicating significant potential for diagnostic imaging in oncology (Abate et al., 2011).

Synthesis of Novel Compounds

Various studies have focused on the synthesis of novel compounds with potential applications in medicinal chemistry, drug discovery, and organic synthesis, as seen in the preparation of specific methyl and hydroxythieno derivatives (Moloney, 2001; Adachi, 1973; Taylor et al., 1967).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can inhibit certain biological processes . For instance, a compound with a similar structure, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline, has been reported to inhibit serotonin (5-hydroxytryptamine, 5-HT) uptake .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

For example, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline has been found to exert antidepressant-like behavioural effects in rats .

properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-25-16-8-9-17-14(11-16)6-4-10-21(17,24)13-22-20(23)19-12-15-5-2-3-7-18(15)26-19/h2-3,5,7-9,11-12,24H,4,6,10,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRLQKXGHQNMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)

![1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465288.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2465289.png)